Enhanced Aqueous Solubility vs. Lenalidomide Enables Direct Aqueous Assay Integration
Lenalidomide N(imido)-glucoside demonstrates notable aqueous solubility, in contrast to the parent drug lenalidomide, which exhibits limited solubility in aqueous buffers (0.4–0.5 mg/mL in pH 6.8 phosphate buffer) . The attachment of the hydrophilic glucose moiety significantly increases water solubility, facilitating integration into diverse biochemical assays without the need for organic co-solvents [1].
| Evidence Dimension | Aqueous Solubility |
|---|---|
| Target Compound Data | Notable aqueous solubility; exact value not disclosed, but described as significantly enhanced vs. parent |
| Comparator Or Baseline | Lenalidomide: 0.4–0.5 mg/mL in phosphate buffer pH 6.8 |
| Quantified Difference | Qualitative enhancement; direct numerical comparison not available |
| Conditions | Water and aqueous buffers (vendor specification) vs. phosphate buffer pH 6.8 (literature for lenalidomide) |
Why This Matters
Improved solubility eliminates the need for DMSO or other organic co-solvents in analytical and cell-based assays, reducing solvent interference and enabling more physiologically relevant conditions.
- [1] Teva Pharmaceuticals. Lenalidomide Capsules - Solubility Data (p. 6). 2022. View Source
